2-Heptoxy-5-nitropyridine
Description
2-Heptoxy-5-nitropyridine is a nitro-substituted pyridine derivative featuring a heptoxy group (-O-C₇H₁₅) at position 2 and a nitro group (-NO₂) at position 5. Nitropyridine derivatives are known for their electron-deficient aromatic rings, enabling diverse reactivity in nucleophilic substitution, coordination chemistry, and supramolecular assembly . The heptoxy substituent likely enhances lipophilicity, making it valuable in solubility-driven applications or as a precursor for functionalized materials.
Properties
IUPAC Name |
2-heptoxy-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-3-4-5-6-9-17-12-8-7-11(10-13-12)14(15)16/h7-8,10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWYNNSISLKMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Heptoxy-5-nitropyridine with structurally related nitropyridine derivatives, focusing on substituent effects, properties, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (NO₂): The nitro group at position 5 in all compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., replacement of Cl in 2-chloro-5-nitropyridine ).
- Alkoxy vs. Thioether Groups: The heptoxy group in this compound offers steric bulk and lipophilicity compared to smaller substituents like ethylthio (2-(Ethylthio)-5-nitropyridine). This may influence solubility in nonpolar solvents or polymer matrices .
- Amino vs. Hydroxy Groups: 2-Amino-5-nitropyridine participates in hydrogen bonding and metal coordination (e.g., MOF formation with Cd²⁺ ), whereas 2-hydroxy-5-nitropyridine exhibits acidic behavior (pKa ~4.5), enabling deprotonation for salt formation .
Structural and Crystallographic Insights
- Hydrogen Bonding : 2-Chloro-5-nitropyridine forms N–H···O and N–H···Cl hydrogen bonds, creating 1D chains along the crystallographic a-axis . In contrast, 2-(Naphthalen-2-yloxy)-5-nitropyridine exhibits π-π stacking between naphthalene rings, stabilizing its layered crystal structure .
- MOF Construction: 2-Amino-5-nitropyridine reacts with CdCl₂ under varying pH to form two distinct MOFs. At neutral pH, a 2D network with N–H···O bonds is observed, while acidic conditions yield anion-π and lone-pair···π interactions .
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